molecular formula C27H48N6O9 B1208791 Nocardamine CAS No. 26605-16-3

Nocardamine

Cat. No. B1208791
CAS RN: 26605-16-3
M. Wt: 600.7 g/mol
InChI Key: NHKCCADZVLTPPO-UHFFFAOYSA-N
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Patent
US05051523

Procedure details

A solution of 5.29 g (15 mmol) of iron(III) acetylacetonate in 300 ml of ethyl acetate is added to a suspension of 5.26 g (10 mmol) of desferrioxamine E in 500 ml of water, and the mixture is efficiently stirred for 5 hours at room temperature. The aqueous phase is then extracted repeatedly with ethyl acetate and then lyophilised to give ferrioxamine E.
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3:22].[CH2:23]1[CH2:61][CH2:60][N:59]([OH:62])[C:57](=[O:58])[CH2:56][CH2:55][C:53](=[O:54])[NH:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][N:46]([OH:63])[C:44](=[O:45])[CH2:43][CH2:42][C:40](=[O:41])[NH:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][N:33]([OH:64])[C:31](=[O:32])[CH2:30][CH2:29][C:27](=[O:28])[NH:26][CH2:25][CH2:24]1>C(OCC)(=O)C.O>[CH2:23]1[CH2:61][CH2:60][N:59]([O-:62])[C:57](=[O:58])[CH2:56][CH2:55][C:53](=[O:54])[NH:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][N:46]([O-:63])[C:44](=[O:45])[CH2:43][CH2:42][C:40](=[O:41])[NH:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][N:33]([O-:64])[C:31](=[O:32])[CH2:30][CH2:29][C:27](=[O:28])[NH:26][CH2:25][CH2:24]1.[Fe+3:22] |f:0.1.2.3,7.8|

Inputs

Step One
Name
Quantity
5.29 g
Type
reactant
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Name
Quantity
5.26 g
Type
reactant
Smiles
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is efficiently stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is then extracted repeatedly with ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.